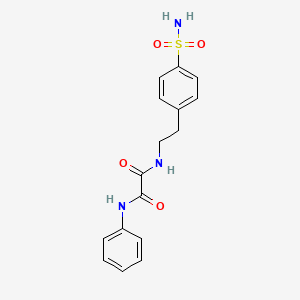

N1-phenyl-N2-(4-sulfamoylphenethyl)oxalamide

Description

Properties

IUPAC Name |

N'-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c17-24(22,23)14-8-6-12(7-9-14)10-11-18-15(20)16(21)19-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,18,20)(H,19,21)(H2,17,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYHXNYXEJURFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-phenyl-N2-(4-sulfamoylphenethyl)oxalamide involves several steps. One common synthetic route includes the reaction of phenylamine with oxalyl chloride to form N1-phenyl oxalamide. This intermediate is then reacted with 4-sulfamoylphenethylamine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N1-phenyl-N2-(4-sulfamoylphenethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: N1-phenyl-N2-(4-sulfamoylphenethyl)oxalamide can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N1-phenyl-N2-(4-sulfamoylphenethyl)oxalamide has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-phenyl-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Nucleating Agents

| Agent Type | Example Compound | Loading (wt%) | Tc Increase (°C) | t₀.₅ Reduction (%) | Industrial Cooling Rate Compatibility |

|---|---|---|---|---|---|

| Oxalamide | Compound 2 | 0.5 | 15 | 60 | High (60°C/min) |

| Oxalamide | N1-Phenyl-N2-(4-Sulfamoyl) | 0.2 | 14 | 55 | High |

| Inorganic | Boron Nitride | 1.0 | 12 | 30 | Low (<10°C/min) |

| Organic (Non-Oxalamide) | Uracil | 2.0 | 8 | 20 | Moderate (20°C/min) |

Table 2: Thermal Properties from DSC Analysis

| Compound | Melting Temp (°C) | Phase Separation Temp (°C) | Crystallization Onset (°C) |

|---|---|---|---|

| PHB (Pure) | 175–180 | N/A | 60 |

| PHB + Compound 2 | 175–180 | 147 | 75 |

| PHB + N1-Phenyl-N2 | 175–180 | 190 | 78 |

| PHB + BN | 175–180 | 210 | 72 |

Research Findings and Implications

- Superior Nucleation Efficiency : Oxalamide derivatives, particularly N1-phenyl-N2-(4-sulfamoylphenethyl)oxalamide, enable PHB crystallization at industrially relevant cooling rates (≥60°C/min), addressing a key bottleneck in biopolymer processing .

- Molecular Design Principles : Shortening flexible spacers and incorporating hydrogen-bonding groups (e.g., sulfamoyl) optimizes phase separation and nucleation density. This approach is extendable to other polyesters like PLA .

- Limitations : At high concentrations (>1 wt%), oxalamide agents form large aggregates, reducing surface-area-to-volume ratios and nucleation efficiency .

Biological Activity

N1-phenyl-N2-(4-sulfamoylphenethyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological evaluation, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of N1-phenyl-N2-(4-sulfamoylphenethyl)oxalamide typically involves multi-step organic reactions. The process can be summarized as follows:

-

Preparation of Intermediate Compounds :

- 3-Chloro-4-fluoroaniline : Synthesized through halogenation of aniline derivatives.

- 4-Sulfamoylphenethylamine : Obtained via the sulfonation of phenethylamine followed by amination.

-

Formation of the Oxalamide Linkage :

- The final step involves the reaction of the prepared intermediates in the presence of oxalyl chloride under controlled conditions to yield the desired oxalamide compound.

Biological Activity

Research indicates that N1-phenyl-N2-(4-sulfamoylphenethyl)oxalamide exhibits a range of biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition, which suggests its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Anticancer Properties

In vitro studies reveal that N1-phenyl-N2-(4-sulfamoylphenethyl)oxalamide exhibits antiproliferative effects on several cancer cell lines. The compound has shown activity against:

- HT-29 (Colon Carcinoma) : IC50 values indicate substantial growth inhibition.

- MCF7 (Breast Carcinoma) : Similar results were observed, with cell cycle analysis showing G2/M phase arrest.

The compound's mechanism may involve binding to tubulin, disrupting microtubule formation, and inducing apoptosis in cancer cells.

The biological activity of N1-phenyl-N2-(4-sulfamoylphenethyl)oxalamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.

- Receptor Interaction : It could modulate receptor functions that are pivotal in signaling pathways related to cell growth and apoptosis.

- Cellular Disruption : By affecting microtubule dynamics, it disrupts normal cellular processes, leading to cell death.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N1-phenyl-N2-(4-sulfamoylphenethyl)oxalamide, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(3-chloro-4-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide | Contains chloro and fluoro groups | Anticancer activity with different potency |

| N1-(3-chloro-4-fluorophenyl)-N2-(4-sulfamoylphenyl)oxalamide | Lacks ethyl group | Reduced antimicrobial activity |

| N1-(3-chloro-4-fluorophenyl)-N2-(4-sulfamoylphenethyl)acetamide | Acetamide instead of oxalamide | Varying effects on cell proliferation |

Case Studies

Several case studies highlight the potential applications of N1-phenyl-N2-(4-sulfamoylphenethyl)oxalamide:

- Cancer Treatment Trials : Clinical trials are underway to assess its efficacy in combination therapies for resistant cancer types.

- Antibacterial Applications : Investigations into its use as a topical antibacterial agent for skin infections are being conducted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.